
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde is a complex organic compound that belongs to the class of indolizine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde typically involves multiple steps, including nitration, oxidation, and esterification reactions. One common method for preparing the nitrofuran moiety involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting 5-nitrofuran-2-carbaldehyde can then be further modified to introduce the indolizine ring through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurantoin derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various nitrofurantoin derivatives, amino-indolizines, and substituted indolizines, each with distinct chemical and biological properties .
Scientific Research Applications
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and pigments due to its unique chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde involves its interaction with various molecular targets. The nitrofuran moiety can undergo reduction to form reactive intermediates that interact with bacterial DNA, inhibiting replication and transcription processes . Additionally, the indolizine ring can interact with cellular proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-Nitrofuran-2-carbaldehyde: Shares the nitrofuran moiety but lacks the indolizine ring.
2-Methylindolizine-1-carbaldehyde: Contains the indolizine ring but lacks the nitrofuran moiety.
Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure.
Uniqueness
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde is unique due to the combination of the nitrofuran and indolizine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .
Properties
CAS No. |
885457-18-1 |
|---|---|
Molecular Formula |
C15H10N2O5 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde |
InChI |
InChI=1S/C15H10N2O5/c1-9-10(8-18)11-4-2-3-7-16(11)14(9)15(19)12-5-6-13(22-12)17(20)21/h2-8H,1H3 |
InChI Key |
OLJDQPUMRHYUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)
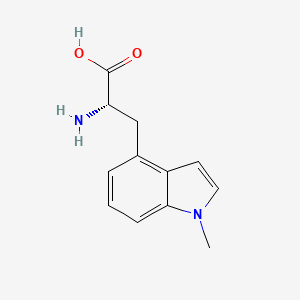
![5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13061260.png)
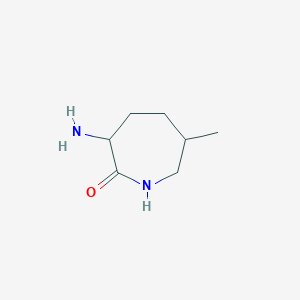
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)
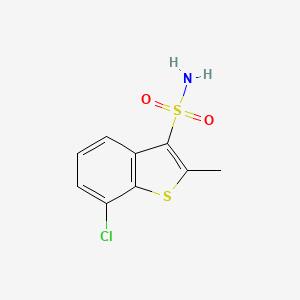
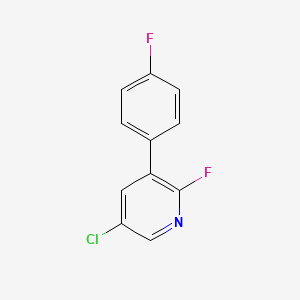
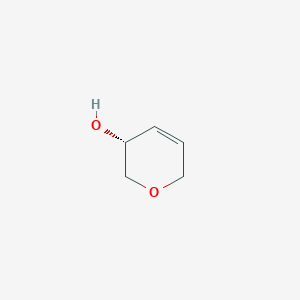
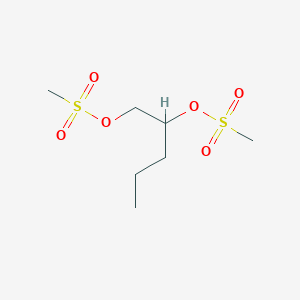
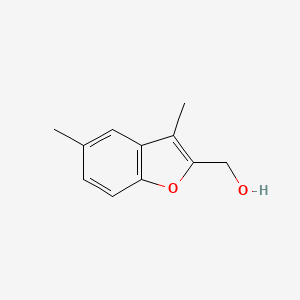

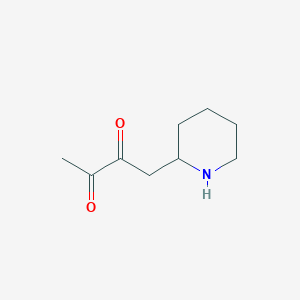
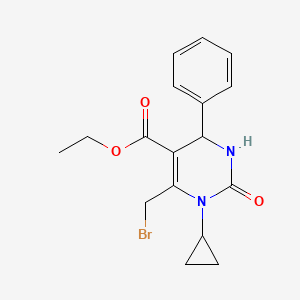
![3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide](/img/structure/B13061329.png)
